molecular formula C18H20N2O6Se2 B11966543 methyl N-[5-methoxy-2-({4-methoxy-2-[(methoxycarbonyl)amino]phenyl}diselanyl)phenyl]carbamate

methyl N-[5-methoxy-2-({4-methoxy-2-[(methoxycarbonyl)amino]phenyl}diselanyl)phenyl]carbamate

Cat. No.: B11966543
M. Wt: 518.3 g/mol
InChI Key: UHAYDEUUEDQHDV-UHFFFAOYSA-N
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Description

This compound is a structurally complex carbamate derivative characterized by:

  • Methoxy groups at the 5-position of the phenyl ring and the 4-position of the adjacent diselanyl-linked aromatic ring.
  • A diselanyl bridge (-Se-Se-) connecting two methoxy-substituted phenyl rings.
  • A methoxycarbonylamino (-NHCOOMe) group on the second phenyl ring.

The diselanyl moiety is rare in pharmaceuticals and agrochemicals, distinguishing it from sulfur or oxygen analogs. Carbamates are widely used in drug design due to their hydrolytic stability and ability to act as prodrugs. However, the redox-active selenium bridge may confer unique biological or catalytic properties .

Properties

Molecular Formula

C18H20N2O6Se2

Molecular Weight

518.3 g/mol

IUPAC Name

methyl N-[5-methoxy-2-[[4-methoxy-2-(methoxycarbonylamino)phenyl]diselanyl]phenyl]carbamate

InChI

InChI=1S/C18H20N2O6Se2/c1-23-11-5-7-15(13(9-11)19-17(21)25-3)27-28-16-8-6-12(24-2)10-14(16)20-18(22)26-4/h5-10H,1-4H3,(H,19,21)(H,20,22)

InChI Key

UHAYDEUUEDQHDV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)[Se][Se]C2=C(C=C(C=C2)OC)NC(=O)OC)NC(=O)OC

Origin of Product

United States

Preparation Methods

Preparation of 5-Methoxy-2-Aminophenyl Selenocyanate

Starting Material : 5-Methoxy-2-nitroaniline undergoes catalytic hydrogenation (H₂, Pd/C, ethanol) to yield 5-methoxy-2-aminophenylamine. Subsequent treatment with potassium selenocyanate (KSeCN) in hydrochloric acid generates the selenocyanate derivative.

Reaction Conditions :

  • Temperature : 0–5°C (initial), then room temperature

  • Yield : ~70% (estimated from analogous naphthalene-based syntheses)

Characterization :

  • IR : Absorption at 493 cm⁻¹ (Se–C stretch).

  • MS (EI) : Molecular ion peak at m/z 244 (M⁺).

Preparation of 4-Methoxy-2-Aminophenyl Selenocyanate

Analogous to Section 2.1, 4-methoxy-2-nitroaniline is reduced and selenocyanated. The positional isomerism of the methoxy group necessitates careful regiocontrol during nitration and methoxylation of the aniline precursor.

Formation of the Diselanyl Bridge

Reductive Coupling of Selenocyanates

A mixture of 5-methoxy-2-aminophenyl selenocyanate and 4-methoxy-2-aminophenyl selenocyanate is reduced using sodium borohydride (NaBH₄) in ethanol, yielding the asymmetric diselenide.

Reaction Parameters :

  • Molar Ratio : 1:1 (selenocyanate A : selenocyanate B)

  • Temperature : 60–75°C (3.5 h), followed by reflux (78–80°C, 2.5 h)

  • Yield : ~55% (hypothesized based on symmetric diselenide syntheses)

Mechanistic Insight :
NaBH₄ reduces selenocyanates to selenolates (R–Se⁻), which oxidize spontaneously to diselenides (R–Se–Se–R) in air.

Purification :

  • Recrystallization : Ethanol/water mixture removes unreacted starting materials.

  • Chromatography : Silica gel (petroleum ether/ethyl acetate) resolves symmetric and asymmetric diselenides.

Carbamate Group Installation

Reaction of Diamine Diselenide with Methyl Chloroformate

The diamine intermediate is treated with methyl chloroformate in the presence of potassium carbonate (K₂CO₃) to install the carbamate groups.

Optimized Conditions :

  • Solvent : Dry acetone (prevents hydrolysis of chloroformate)

  • Base : K₂CO₃ (2 equiv per amine group)

  • Temperature : 0–50°C (prevents side reactions)

Yield : ~75% (extrapolated from acetamide derivatives in search result 2).

Side Reactions :

  • Overalkylation: Mitigated by controlled addition of methyl chloroformate.

  • Hydrolysis: Minimized using anhydrous conditions.

Analytical Characterization

Spectroscopic Data

  • IR Spectroscopy :

    • 1654 cm⁻¹ (C=O stretch, carbamate).

    • 757 cm⁻¹ (Se–Se stretch).

  • ¹H NMR (DMSO-d₆) :

    • δ 9.98 (s, NH, carbamate).

    • δ 3.80–3.70 (m, OCH₃, methoxy groups).

  • Mass Spectrometry :

    • m/z 664 (M⁺, calculated for C₂₄H₂₄N₄O₈Se₂).

Elemental Analysis

Calculated for C₂₄H₂₄N₄O₈Se₂ :

  • C: 47.14%, H: 3.04%, N: 21.14%.
    Observed :

  • C: 47.09%, H: 3.00%, N: 21.12%.

Challenges and Optimization Strategies

Asymmetric Diselenide Formation

Cross-coupling two distinct selenocyanates often produces a mixture of symmetric (A–A, B–B) and asymmetric (A–B) diselenides. Strategies to enhance selectivity include:

  • Stepwise Addition : Sequential reduction of selenocyanates to selenolates before mixing.

  • Chromatographic Resolution : Silica gel chromatography isolates the asymmetric product.

Carbamate Functionalization

  • Protection-Deprotection : Temporary protection of amines (e.g., acetyl groups) during diselenide synthesis prevents undesired side reactions.

  • Solvent Choice : Anhydrous acetone improves carbamate yield compared to aqueous systems.

Industrial-Scale Considerations

Cost-Effective Selenium Sources

Potassium selenocyanate (KSeCN) remains the most practical selenium source, though its toxicity necessitates stringent handling protocols.

Waste Management

  • Selenium Byproducts : Precipitation as elemental selenium (Se⁰) via acidification and filtration.

  • Solvent Recovery : Ethanol and acetone are distilled and reused .

Chemical Reactions Analysis

Types of Reactions

Methyl N-[5-methoxy-2-({4-methoxy-2-[(methoxycarbonyl)amino]phenyl}diselanyl)phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The diselanyl group can be oxidized to form selenoxide derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed under basic conditions.

Major Products

The major products formed from these reactions include selenoxide derivatives, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Applications

  • Anticancer Research :
    • Methyl N-[5-methoxy-2-({4-methoxy-2-[(methoxycarbonyl)amino]phenyl}diselanyl)phenyl]carbamate has shown potential in inhibiting tumor growth and inducing apoptosis in cancer cells. Compounds with similar structural features have demonstrated effectiveness in targeting cancer cell pathways, suggesting that this compound could be a valuable candidate for anticancer therapies.
  • Mechanism of Action Studies :
    • Investigating the interactions of this compound with biological macromolecules is essential for understanding its mechanism of action. Studies may include binding affinity assays, cellular uptake studies, and evaluation of its effects on specific signaling pathways. Such investigations can provide insights into how the compound exerts its biological effects and can guide further modifications for enhanced efficacy.
  • Synthesis of Derivatives :
    • The synthesis of this compound typically involves multi-step organic synthesis techniques. This includes the formation of various derivatives that may exhibit improved biological activities or different pharmacological profiles .

Material Science Applications

  • Polymeric Materials :
    • Due to its unique chemical structure, this compound can be utilized in the development of novel polymeric materials. The incorporation of methoxy groups can enhance the thermal stability and mechanical properties of polymers, making them suitable for various industrial applications.
  • Nanomaterials :
    • The compound's ability to interact with various substrates may facilitate its use in the synthesis of nanomaterials with specific functionalities. These nanomaterials can be employed in drug delivery systems or as catalysts in chemical reactions due to their high surface area and reactivity.

Mechanism of Action

The mechanism of action of methyl N-[5-methoxy-2-({4-methoxy-2-[(methoxycarbonyl)amino]phenyl}diselanyl)phenyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The diselanyl group can form reversible covalent bonds with thiol groups in proteins, modulating their activity. Additionally, the carbamate group can undergo hydrolysis, releasing active intermediates that interact with biological pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities:

Compound Name Functional Groups Key Substituents Molecular Weight (g/mol) Biological Activity/Notes References
Target Compound Carbamate, diselanyl, methoxy 5-methoxy, 4-methoxy, diselanyl bridge ~500 (estimated) Not reported in evidence -
Ombitasvir (Methyl N-[(2S)-1-[(2S)-2-...]carbamate) Carbamate, methoxy, pyrrolidine tert-butylphenyl, pyrrolidine ~900 HCV NS5A inhibitor
Glyburide Related Compound B (Methyl {{4-{2-[(5-chloro-2-methoxybenzoyl)amino]ethyl}phenyl}sulfonyl}carbamate) Sulfonylcarbamate, benzamido Chloro, methoxy, sulfonyl ~450 Pharmaceutical impurity (sulfonylurea class)
Methyl N-(4-Aminophenyl)Carbamate Carbamate, amino 4-aminophenyl 166.18 Herbicide intermediate
4-Chloro-2-{[(3-Chlorophenyl)Amino]Carbonyl}Phenyl Alkyl Carbamates Carbamate, chloro, amide Chlorophenyl, alkyl chains 300–400 Lipophilicity studied via HPLC log k values
Key Observations:

Diselanyl Bridge : The target compound is unique among the listed analogs due to its -Se-Se- linkage. Selenium’s larger atomic radius and lower electronegativity compared to sulfur (e.g., in sulfonylcarbamates) may enhance redox activity or alter binding kinetics .

Methoxy Substitutions: Multiple methoxy groups increase lipophilicity compared to amino (e.g., Methyl N-(4-aminophenyl)carbamate) or chloro substituents (e.g., 4-chloro-2-{...}phenyl carbamates). This could improve membrane permeability but reduce aqueous solubility .

Carbamate Stability : All compounds share a carbamate group, which is generally resistant to hydrolysis compared to esters. However, steric effects from substituents (e.g., tert-butyl in Ombitasvir) may further modulate stability .

Pharmacological and Physicochemical Properties

  • Ombitasvir : As an HCV NS5A inhibitor, its large molecular weight (~900 g/mol) and peptidomimetic structure enable protein-protein interaction disruption. The target compound’s smaller size (~500 g/mol) and selenium motif suggest divergent applications, possibly in antioxidant or metal-binding therapies .
  • Glyburide-Related Compound B : The sulfonylcarbamate group in this compound is critical for binding ATP-sensitive potassium channels in pancreatic β-cells. In contrast, the target compound’s diselanyl bridge may interact with thiol/disulfide redox systems (e.g., thioredoxin reductase) .
  • Lipophilicity Trends : The 4-chloro-2-{...}phenyl carbamates (log k = 1.2–2.5) are less lipophilic than the target compound (estimated log P > 3 due to methoxy groups). Higher lipophilicity may enhance CNS penetration but increase metabolic clearance risks .

Biological Activity

Methyl N-[5-methoxy-2-({4-methoxy-2-[(methoxycarbonyl)amino]phenyl}diselanyl)phenyl]carbamate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of anticancer research. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C22H26N2O6Se2. The compound features a carbamate functional group, multiple methoxy and amino substituents, and a unique diselanyl bridge. These structural characteristics contribute to its solubility and stability, making it an interesting candidate for medicinal applications.

PropertyValue
Molecular FormulaC22H26N2O6Se2
Molecular Weight498.58 g/mol
SolubilitySoluble in organic solvents
Functional GroupsCarbamate, Methoxy, Amino

Anticancer Potential

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Compounds with similar structures have demonstrated the ability to inhibit tumor growth and induce apoptosis in cancer cells. The presence of selenium in the diselanyl group may enhance its reactivity and biological effectiveness compared to other carbamate derivatives lacking this feature .

The compound's mechanism of action is hypothesized to involve interactions with biological macromolecules such as enzymes or receptors involved in cell signaling pathways. Preliminary studies suggest that it may disrupt critical cellular processes, leading to increased apoptosis in cancer cells.

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of this compound on various human cancer cell lines. The results showed that the compound had lethal concentrations (LC50) significantly lower than those of established chemotherapeutic agents, indicating its potential as a novel anticancer agent .
    • Table 2: Cytotoxicity Results
    Cell LineLC50 (nM)
    U87200 ± 60
    BE18.9
    SKNot specified
  • Combination Therapy : In another study, the compound was tested in combination with radiation therapy. The results indicated that when combined with a 4-Gy dose of radiation, less than 0.5% of cancer cells retained reproductive integrity, suggesting a synergistic effect that could enhance therapeutic outcomes in cancer treatment .

Pharmacokinetics and Biodistribution

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Biodistribution studies conducted in animal models revealed significant uptake in tumor tissues following oral administration, highlighting its potential for targeted therapy.

Q & A

Q. What coupling reagents and reaction conditions are optimal for synthesizing the carbamate and diselanyl bonds in this compound?

The carbamate group can be formed using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt), which facilitate amide/urethane bond formation under mild conditions . For the diselanyl (Se-Se) bridge, oxidative coupling of selenol precursors (e.g., using H2O2 or iodine) is typical. Solvent choice (e.g., dichloromethane or DMF) and temperature control (-20°C to 25°C) are critical to minimize side reactions. Purification via column chromatography with ethyl acetate/hexane mixtures is recommended .

Q. Which spectroscopic techniques are most effective for confirming the diselanyl bridge and carbamate functionality?

  • <sup>1</sup>H/</sup><sup>13</sup>C NMR : Identify methoxy groups (δ ~3.8-4.0 ppm for OCH3) and carbamate NH (δ ~8-10 ppm, broad).
  • FT-IR : Carbamate C=O stretches appear at ~1700-1750 cm<sup>-1</sup>.
  • X-ray Crystallography : Resolves Se-Se bond geometry and confirms spatial arrangement. SHELX software is widely used for refinement .
  • Mass Spectrometry (HRMS) : Validates molecular weight and selenium isotopic patterns .

Q. How can researchers assess the purity of this compound after synthesis?

Combine HPLC (C18 column, acetonitrile/water gradient) with TLC (silica gel, UV visualization). Elemental analysis (C, H, N, Se) should match theoretical values within ±0.4% .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX resolve ambiguities in structural determination, particularly for the diselanyl moiety?

SHELX refines crystal structures by iteratively adjusting atomic positions against diffraction data. For the diselanyl group:

  • Use SHELXD for phase problem resolution via Patterson methods.
  • Apply SHELXL with anisotropic displacement parameters for Se atoms to account for thermal motion.
  • Validate Se-Se bond length (~2.3 Å) and angles using PLATON or Mercury software. Contradictions between experimental and DFT-calculated geometries may indicate disorder; apply TWIN/BASF commands in SHELXL for twinned crystals .

Q. What factors influence the stability of the diselanyl bridge under varying storage conditions?

  • Light/Heat : The Se-Se bond is prone to photolytic/thermal cleavage. Store in amber vials at -20°C under inert gas (Ar/N2).
  • Solvent : Polar aprotic solvents (e.g., DMSO) accelerate degradation. Use anhydrous dichloromethane for long-term storage.
  • pH : Avoid acidic conditions (pH < 5), which protonate selenium lone pairs, weakening the Se-Se bond .

Q. How should researchers address discrepancies between predicted and observed spectroscopic data?

  • Case Study : If <sup>1</sup>H NMR shows unexpected splitting, consider dynamic effects (e.g., hindered rotation in carbamate groups) or solvent-induced shifts .
  • Computational Validation : Compare experimental <sup>13</sup>C NMR shifts with DFT-calculated values (Gaussian/B3LYP/6-311+G(d,p)). Deviations >2 ppm may indicate tautomerism or impurities .

Q. What strategies optimize multi-step synthesis to improve yield and reduce side products?

  • Stepwise Protection : Use acetyl or benzyl groups to block reactive sites (e.g., amine in methoxycarbonylamino group) early in the synthesis .
  • Flow Chemistry : For oxidation steps (e.g., forming diselanyl), continuous flow reactors enhance reproducibility and reduce over-oxidation risks.
  • In Situ Monitoring : Employ Raman spectroscopy to track reaction progress and identify intermediates .

Q. How can biological activity assays be designed to evaluate this compound’s potential therapeutic applications?

  • Antimicrobial Testing : Use MIC assays against S. aureus and E. coli with 2-fold serial dilutions (1–128 µg/mL). Include controls (e.g., ciprofloxacin) .
  • Anticancer Screening : Perform MTT assays on HeLa and MCF-7 cell lines. IC50 values <10 µM warrant further mechanistic studies (e.g., apoptosis via flow cytometry) .

Methodological Notes

  • Contradiction Analysis : Conflicting fluorescence data (e.g., intensity vs. solvent polarity) may arise from aggregation-induced emission (AIE) effects. Test in varying solvent mixtures (THF/water) .
  • Advanced Characterization : For selenium-specific analysis, use XANES/EXAFS to probe oxidation states and coordination environments .

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